molecular formula C11H12O4 B2520235 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2361644-65-5

5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2520235
CAS No.: 2361644-65-5
M. Wt: 208.213
InChI Key: GCPBTVFLLWEDFE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with dimethyl malonate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its dimethyl and oxo groups contribute to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

5,5-dimethyl-4-oxo-6,7-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)4-3-7-6(9(11)12)5-8(15-7)10(13)14/h5H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBTVFLLWEDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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